molecular formula C11H10O2 B023305 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one CAS No. 196597-78-1

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

Cat. No.: B023305
CAS No.: 196597-78-1
M. Wt: 174.2 g/mol
InChI Key: ZZUIZMWFNOKNLN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of therapeutic agents. It interacts with various enzymes and proteins during its synthesis and metabolism. For instance, it is involved in the catalytic hydrogenolysis debromination process, where it interacts with catalysts to facilitate the removal of bromine atoms . Additionally, it may interact with melatonin receptors, given its role in the synthesis of ramelteon, which targets these receptors to regulate sleep-wake cycles .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a precursor in the synthesis of ramelteon. Ramelteon, and by extension its precursor, influences cell function by binding to melatonin receptors in the brain, which are involved in the regulation of circadian rhythms. This binding can affect cell signaling pathways, gene expression, and cellular metabolism, leading to improved sleep patterns and reduced insomnia symptoms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its conversion to ramelteon. Ramelteon binds to melatonin receptors MT1 and MT2, mimicking the action of endogenous melatonin. This binding inhibits the activity of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and leading to changes in gene expression that promote sleep . The compound’s interactions with catalysts during its synthesis also involve specific binding interactions that facilitate its conversion to the active therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its effective use in synthesis. The compound is generally stable when stored in a sealed, dry environment at room temperature . Over time, any degradation products must be monitored to ensure the integrity of the compound for subsequent reactions. Long-term effects on cellular function are primarily observed through its conversion to ramelteon, which has been shown to maintain its efficacy in promoting sleep over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are closely related to its dosage. At therapeutic doses, the compound, through its conversion to ramelteon, effectively promotes sleep without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in normal cellular functions and metabolic processes . Threshold effects are observed where the compound’s efficacy plateaus, and higher doses do not result in increased therapeutic benefits .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the synthesis of ramelteon. It interacts with various enzymes and cofactors during its conversion, including those involved in catalytic hydrogenolysis and acylation reactions . These interactions are crucial for the efficient production of the active therapeutic agent and can affect metabolic flux and metabolite levels within the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its physicochemical properties. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is essential for its effective conversion to ramelteon and its subsequent therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can participate in the necessary biochemical reactions for its conversion to ramelteon . This localization is critical for the compound’s activity and function within the cellular environment .

Chemical Reactions Analysis

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation can be used to reduce the compound, often employing catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur, particularly in the presence of strong acids or bases.

Common reagents and conditions used in these reactions include bromine for bromination, aluminum chloride for Friedel-Crafts acylation, and hydrogen gas with a palladium catalyst for hydrogenolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one has several scientific research applications:

Comparison with Similar Compounds

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific application as an intermediate in the synthesis of ramelteon, which distinguishes it from other similar compounds .

Properties

IUPAC Name

1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUIZMWFNOKNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456529
Record name 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-78-1
Record name 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
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Record name 1,2,6,7-Tetrahydro-8H-indeno(5,4-b)furan-8-one
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Record name 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
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Record name 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-one
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Record name 1,2,6,7-TETRAHYDRO-8H-INDENO(5,4-B)FURAN-8-ONE
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Synthesis routes and methods I

Procedure details

5% Palladium carbon (50% hydrous, 2.9 g) and sodium acetate (17.9 g, 0.22 mol) were added to a solution of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (29.0 g, 87.4 mmol) in acetic acid (550 ml), and the mixture was catalytically reduced in a hydrogen atmosphere at ordinary temperature and ordinary pressure. After absorption of the calculated amount of hydrogen, the palladium carbon was filtered off and the solvent was distilled off under reduced pressure. Water was added to the residue and the organic matter was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium bicarbonate solution, a saturated aqueous sodium chloride solution and water and then dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatogarphy (ethyl acetate:hexane=15:85) to give the target compound. The yield was 13.5 g (89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Palladium carbon
Quantity
2.9 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (280 kg, 843 mol), anhydrous sodium acetate (173 kg, 2109 mol), methanol (6384 L) were mixed, and the reaction system was replaced with nitrogen. Then, to the reaction mixture was added 10% Pd/C (30.8 kg, as dry weight), and pressurized with hydrogen to 0.29 to 0.49 MPa, and catalytically reduced at about 40° C. for 8 hrs with stirring at such a stirring rate that the gas-liquid overall mass transfer coefficient KLa(1/hr) is about 15. The catalyst was filtered, and the filtrate was concentrated under reduced pressure, and further water was added to the residue, followed by concentrating under reduced pressure to substitute the solvent, cooling and stirring for 1 hr to mature. The crystallization solution was filtered to give wet crystals of title compound (amount 127 kg as dry weight, yield 86.6%). The content of dimer in the wet crystals was less than 0.1% by weight. (2) Purification Step
Quantity
280 kg
Type
reactant
Reaction Step One
Quantity
173 kg
Type
reactant
Reaction Step One
Quantity
6384 L
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
30.8 kg
Type
catalyst
Reaction Step Three
Yield
86.6%

Synthesis routes and methods III

Procedure details

To a suspension of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (18.4 g, 55.4 mmols) in methanol (400 mL) was added 10% Palladium on activated carbon (2.0 g, 50% hydrous) followed by sodium acetate (12.6 g, 154 mmols). The mixture was stirred at 40° C. for 1.5 hours under hydrogen atmosphere (4 kgf/cm2). The catalyst was filtered off and the filtrate was concentrated under reduced pressure. Crystals were collected by filtration, washed with water and recrystallized successively with methanol:water=5:1 to obtain 8.0 g (yield: 83%) of the title compound.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Reactant of Route 2
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Reactant of Route 3
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Reactant of Route 4
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Reactant of Route 5
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Reactant of Route 6
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

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